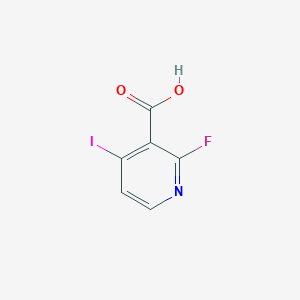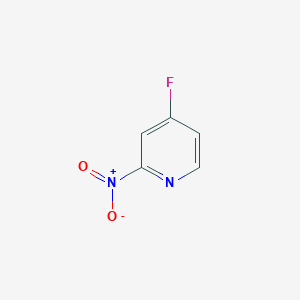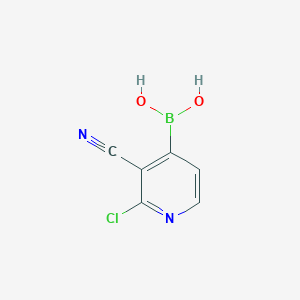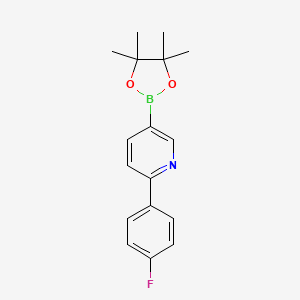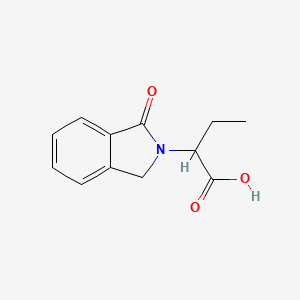
Quinoxalin-6-ylboronic acid
Descripción general
Descripción
Quinoxalin-6-ylboronic acid, also known as QBA, is an organic compound that contains both boronic acid and quinoxaline functional groups . It has a CAS Number of 852432-98-5 and a molecular weight of 173.97 .
Molecular Structure Analysis
The molecular structure of Quinoxalin-6-ylboronic acid is represented by the Inchi Code: 1S/C8H7BN2O2/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5,12-13H . This indicates that the molecule is composed of 8 carbon atoms, 7 hydrogen atoms, 1 boron atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
Quinoxalin-6-ylboronic acid is a solid substance . It is stored in a dry environment at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Organic Synthesis
Quinoxalin-6-ylboronic acid plays a pivotal role in organic synthesis, particularly in the construction of quinoxaline derivatives. These derivatives are crucial in synthesizing bioactive molecules, dyes, and polymeric materials . The boronic acid group facilitates cross-coupling reactions, which are essential for creating complex organic frameworks. This compound’s utility in transition-metal-free synthesis is also noteworthy, as it aligns with the principles of green chemistry by avoiding the use of heavy metals .
Drug Discovery
In the realm of drug discovery, Quinoxalin-6-ylboronic acid is utilized for the synthesis of quinazoline and quinazolinone derivatives . These heterocyclic compounds are the backbone of various pharmacologically active drugs that target a wide range of diseases, including cancer, bacterial infections, and neurological disorders. The boronic acid moiety is instrumental in introducing modifications to the quinoxaline core, enhancing the biological activity of the synthesized compounds.
Material Science
Quinoxalin-6-ylboronic acid finds its application in material science, particularly in the development of optoelectronic materials . Its incorporation into organic semiconductors and photovoltaic devices is significant due to its ability to improve electronic properties. The compound’s role in creating fluorescent materials and probes is also critical, as these are used in various sensing and imaging applications.
Analytical Chemistry
In analytical chemistry, Quinoxalin-6-ylboronic acid is employed in the synthesis of analytical reagents . These reagents are used in techniques such as NMR, HPLC, LC-MS, and UPLC, which are fundamental for the qualitative and quantitative analysis of chemical substances. The boronic acid group’s affinity for diols makes it particularly useful in the detection and separation of sugars and other polyols.
Agricultural Chemistry
Quinoxalin-6-ylboronic acid’s applications extend to agricultural chemistry, where it can be used to synthesize compounds that act as growth promoters or protectants for plants . Its role in creating pesticides and fertilizers is under exploration, with the potential to enhance crop yield and resistance to environmental stresses.
Environmental Science
Lastly, Quinoxalin-6-ylboronic acid contributes to environmental science through its use in the synthesis of compounds that can aid in pollution treatment and environmental remediation . Its chemical properties allow for the creation of materials that can capture and neutralize pollutants, thus helping to mitigate environmental damage.
Safety and Hazards
Direcciones Futuras
Quinoxalines have become a subject of extensive research due to their emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . Therefore, Quinoxalin-6-ylboronic acid, with its quinoxaline functional group, may also find similar applications in the future.
Propiedades
IUPAC Name |
quinoxalin-6-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BN2O2/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWONZXSTLZEBCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=NC=CN=C2C=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662803 | |
| Record name | Quinoxalin-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
852432-98-5 | |
| Record name | Quinoxalin-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 852432-98-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


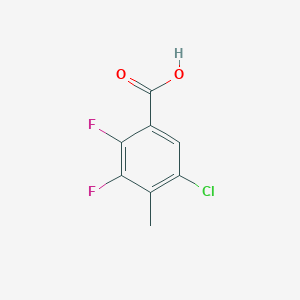
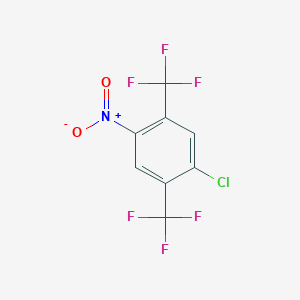
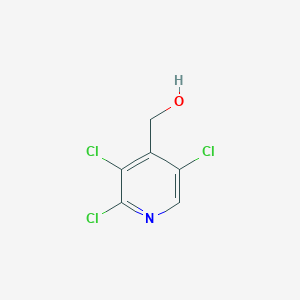
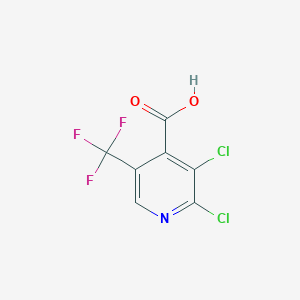
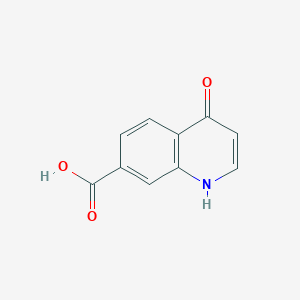
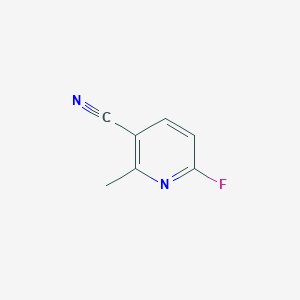

![tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate](/img/structure/B1388181.png)
